

A Comparative Guide to the Analytical Characterization of 8-Bromo-4-chloroquinazoline

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Compound of Interest

Compound Name: 8-Bromo-4-chloroquinazoline

Cat. No.: B040046

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This guide provides a comprehensive comparison of analytical methods for the characterization of **8-Bromo-4-chloroquinazoline**, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and comparative data for various analytical techniques essential for confirming the structure, purity, and integrity of this compound.

Spectroscopic and Chromatographic Analysis

The definitive identification and purity assessment of **8-Bromo-4-chloroquinazoline** relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination, and Elemental Analysis validates the empirical formula.

Data Summary

The following tables summarize the expected quantitative data from the primary analytical methods for the characterization of **8-Bromo-4-chloroquinazoline**.

Table 1: ^1H NMR and ^{13}C NMR Spectral Data

Technique	Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H NMR	H-2	~8.9	s	-	Pyrimidine ring
	H-5	~8.2	d	~8.0	Benzene ring
	H-6	~7.8	t	~8.0	Benzene ring
	H-7	~8.0	d	~8.0	Benzene ring
¹³ C NMR	C-2	~155	-	-	Pyrimidine ring
	C-4	~162	-	-	Pyrimidine ring
	C-4a	~125	-	-	Bridgehead
	C-5	~130	-	-	Benzene ring
	C-6	~129	-	-	Benzene ring
	C-7	~136	-	-	Benzene ring
	C-8	~120	-	-	Benzene ring (C-Br)
	C-8a	~150	-	-	Bridgehead

Note: Predicted chemical shifts are based on analogous quinazoline structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data

Technique	Ionization Mode	m/z Value	Relative Intensity (%)	Assignment
EI-MS	Electron Impact	242/244/246	~100/ ~97/ ~30	[M] ⁺ (Molecular ion)
207/209	Variable	[M-Cl] ⁺		
163	Variable	[M-Br] ⁺		
128	Variable	[M-Br-Cl] ⁺		

Note: The isotopic pattern of the molecular ion is characteristic of a compound containing one bromine and one chlorine atom.[\[1\]](#)[\[2\]](#)

Table 3: HPLC Purity Analysis

Parameter	Method A (Standard Purity)	Method B (High-Resolution)
Column	C18, 5 µm, 4.6 x 150 mm	C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase	Acetonitrile:Water (gradient)	Acetonitrile:0.1% Formic Acid in Water (gradient)
Flow Rate	1.0 mL/min	1.2 mL/min
Detection	UV at 254 nm	UV at 254 nm
Retention Time	~7.5 min	~5.2 min
Purity (Typical)	>97%	>99%

Table 4: Elemental Analysis Data

Element	Theoretical (%)	Experimental (%)
Carbon (C)	39.46	39.40 ± 0.4
Hydrogen (H)	1.66	1.65 ± 0.4
Nitrogen (N)	11.51	11.48 ± 0.4

Note: Experimental values should be within $\pm 0.4\%$ of the theoretical values to confirm the elemental composition.^[3]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **8-Bromo-4-chloroquinazoline**.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 20 ppm

^{13}C NMR Acquisition Parameters:

- Pulse Program: Standard zgpg30 with proton decoupling
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C ; DMSO-d_6 : δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of **8-Bromo-4-chloroquinazoline**.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
- Inlet Temperature: 250 $^{\circ}\text{C}$
- Oven Program: Start at 100 $^{\circ}\text{C}$, hold for 1 min, then ramp to 280 $^{\circ}\text{C}$ at 20 $^{\circ}\text{C}/\text{min}$, and hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 $^{\circ}\text{C}$

- Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-400.

Data Analysis:

- Identify the molecular ion peak $[M]^+$. The presence of bromine and chlorine will result in a characteristic isotopic pattern (M, M+2, M+4 peaks).
- Analyze the major fragment ions to propose a fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **8-Bromo-4-chloroquinazoline**.

Instrumentation: HPLC system with a UV detector.

Method A: Standard Purity Analysis

- Column: C18, 5 μ m, 4.6 x 150 mm.
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.

Sample Preparation:

- Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

- Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Elemental Analysis

Objective: To confirm the elemental composition of **8-Bromo-4-chloroquinazoline**.

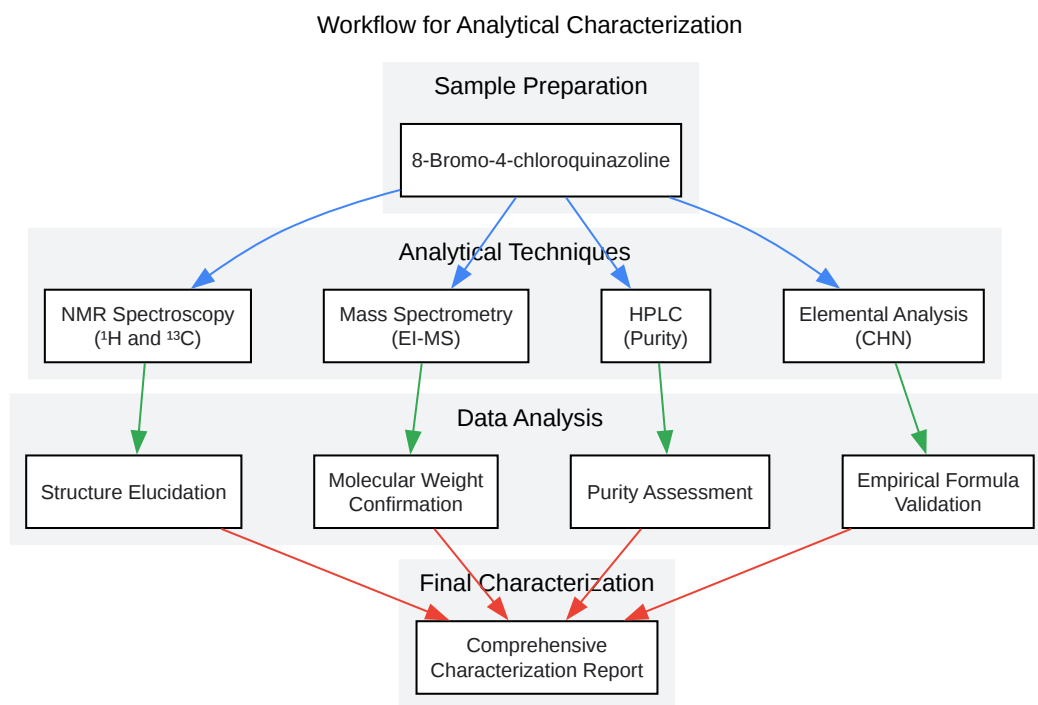
Instrumentation: CHN Elemental Analyzer.

Procedure:

- Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
- The sample is combusted at high temperature (typically ~900-1000 °C) in an oxygen-rich environment.
- The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
- The instrument software calculates the percentage of each element based on the detector response and the sample weight.

Visualizations

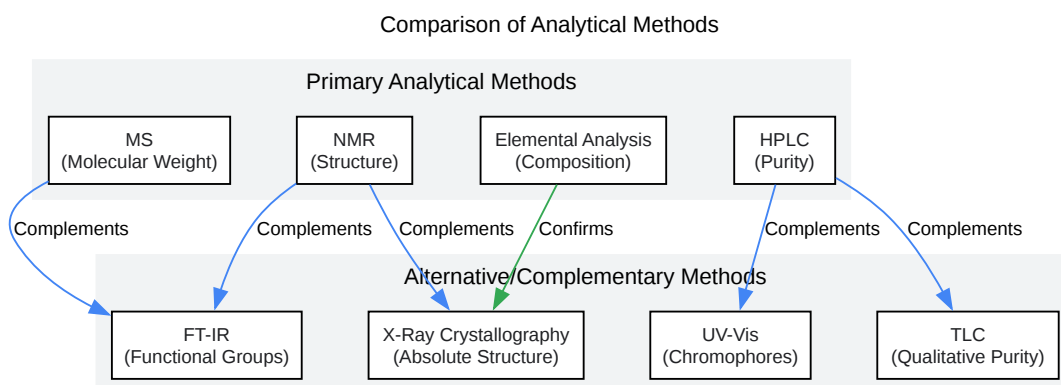
Experimental Workflow for Characterization



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Caption: Experimental workflow for the analytical characterization of **8-Bromo-4-chloroquinazoline**.

Comparison of Analytical Methods



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Caption: Comparison of primary and alternative analytical methods for characterization.

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